Tert-butyl 2-{[1-(ethanesulfonyl)piperidin-4-yl]amino}acetate
Overview
Description
Tert-butyl 2-{[1-(ethanesulfonyl)piperidin-4-yl]amino}acetate is a synthetic organic compound with the molecular formula C₁₃H₂₆N₂O₄S It is characterized by a tert-butyl ester group, a piperidine ring, and an ethanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-{[1-(ethanesulfonyl)piperidin-4-yl]amino}acetate typically involves multiple steps:
Formation of Piperidine Derivative: The starting material, piperidine, undergoes sulfonylation with ethanesulfonyl chloride in the presence of a base such as triethylamine to form 1-(ethanesulfonyl)piperidine.
Amination: The sulfonylated piperidine is then reacted with tert-butyl bromoacetate in the presence of a base like potassium carbonate to form the desired tert-butyl ester derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Sulfide derivatives.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 2-{[1-(ethanesulfonyl)piperidin-4-yl]amino}acetate serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of sulfonyl and ester groups on biological activity. It may serve as a model compound in the design of new pharmaceuticals.
Medicine
Potential applications in medicine include the development of new drugs targeting specific pathways influenced by the piperidine and sulfonyl groups. Its structural features may be exploited to enhance drug efficacy and selectivity.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-{[1-(ethanesulfonyl)piperidin-4-yl]amino}acetate involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperidine ring can enhance binding affinity. The ester group may facilitate cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-{[1-(methylsulfonyl)piperidin-4-yl]amino}acetate
- Tert-butyl 2-{[1-(phenylsulfonyl)piperidin-4-yl]amino}acetate
- Tert-butyl 2-{[1-(isopropylsulfonyl)piperidin-4-yl]amino}acetate
Uniqueness
Tert-butyl 2-{[1-(ethanesulfonyl)piperidin-4-yl]amino}acetate is unique due to the presence of the ethanesulfonyl group, which imparts distinct chemical properties compared to other sulfonyl derivatives
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better utilize this compound in their work and explore its full potential.
Biological Activity
Tert-butyl 2-{[1-(ethanesulfonyl)piperidin-4-yl]amino}acetate (CAS Number: 1795433-82-7) is a synthetic compound that has garnered attention in medicinal chemistry due to its structural characteristics and potential biological activities. The compound features a tert-butyl group, an ethanesulfonyl moiety, and a piperidine ring, which are known to influence pharmacological properties.
Molecular Structure and Properties
- Molecular Formula: C₁₄H₁₉N₃O₃S
- Molecular Weight: 306.42 g/mol
- Chemical Structure: The compound contains functional groups that may enhance solubility and bioavailability, critical for therapeutic applications.
Pharmacological Potential
Research indicates that compounds with similar piperidine structures exhibit a range of biological effects, including:
- Anti-inflammatory Properties: Piperidine derivatives are often investigated for their ability to modulate inflammatory pathways.
- Analgesic Effects: Some studies suggest potential analgesic activities, making these compounds candidates for pain management therapies.
The ethanesulfonyl group is particularly noteworthy as it may contribute to the compound's solubility, enhancing its pharmacokinetic profile.
Interaction Studies
Preliminary data suggest that this compound may interact with various biological targets, influencing receptor activities. Interaction studies often employ radiolabeled ligands or fluorescent tagging to assess binding dynamics and cellular uptake mechanisms.
Table 1: Comparative Biological Activity of Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine | Piperidine ring, trifluoromethyl group | Modulates GPR119 receptor |
Tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylic acid | Piperidine ring, methylsulfonyl group | Involved in anti-inflammatory pathways |
N-[1-(Ethanesulfonyl)piperidin-4-yl]-acetamide | Similar piperidine structure | Simplified acetamide linkage |
Case Studies and Research Findings
- Study on Piperidine Derivatives : A comprehensive review highlighted the significance of piperidine derivatives in drug design, noting over 7000 related publications in recent years. The findings emphasize their role in developing new therapeutic agents targeting various diseases .
- Efficacy Against Inflammatory Disorders : In vitro studies have demonstrated that compounds with similar structures can effectively inhibit pathways involved in inflammation. This suggests a potential application of this compound in treating inflammatory conditions .
- Binding Affinity Studies : Initial binding affinity studies indicate that this compound may effectively interact with specific receptors involved in pain signaling pathways. These studies are crucial for understanding the therapeutic potential of the compound .
Synthesis Methods
The synthesis of this compound can be achieved through various chemical reactions:
- Coupling Reaction : Involves the reaction of tert-butyl acetate with an appropriate piperidine derivative under acidic or basic conditions.
- Deprotection : If protective groups are used (e.g., Boc or Fmoc), they must be removed to yield the final amine.
- Formation of Ester : The final product is typically obtained through esterification reactions where the carboxylic acid form reacts with tert-butanol in the presence of an acid catalyst.
Properties
IUPAC Name |
tert-butyl 2-[(1-ethylsulfonylpiperidin-4-yl)amino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O4S/c1-5-20(17,18)15-8-6-11(7-9-15)14-10-12(16)19-13(2,3)4/h11,14H,5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKUZFNQRXBRHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)NCC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.